N-(1-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide
Description
N-(1-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide is a structurally complex small molecule featuring a pyrimidine core substituted with a methyl group at position 6 and an isopropyl group at position 2. The pyrimidine ring is further functionalized with a sulfanyl (-S-) linker connected to a 2-oxo-2-phenylethyl moiety, which is bonded to a benzamide group.
Properties
IUPAC Name |
N-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanyl-2-oxo-2-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15(2)21-24-16(3)14-19(25-21)29-23(20(27)17-10-6-4-7-11-17)26-22(28)18-12-8-5-9-13-18/h4-15,23H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCSJHBRRDCZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)SC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 372.49 g/mol. It features a pyrimidine ring, a sulfanyl group, and a benzamide moiety that contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with several biological targets:
- Enzyme Inhibition : It is hypothesized that this compound could inhibit specific enzymes involved in inflammatory pathways, similar to the behavior observed in other benzamide derivatives.
- Receptor Modulation : The structural components suggest potential interactions with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
Biological Activity Overview
Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of similar compounds, it was found that they significantly inhibited prostaglandin E2 synthesis in mouse peritoneal macrophages with IC50 values ranging from 0.1 to 1.1 µM. This suggests that this compound may possess similar inhibitory effects on inflammatory mediators .
Antitumor Effects
Another study demonstrated that benzamide derivatives could induce apoptosis in human cancer cell lines by activating caspase pathways. The compound was shown to reduce cell viability significantly at concentrations above 10 µM, indicating its potential as an anticancer agent .
Antimicrobial Activity
Research has indicated that certain benzamide derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on modifications to the pyrimidine core, sulfanyl linker, and benzamide substituents:
Key Observations :
- Fluorine substitution in Example 53 () improves metabolic stability and binding affinity, a feature absent in the target compound .
- 4-Alkoxy benzamide derivatives () exhibit higher aqueous solubility due to polar substituents, contrasting with the target’s unsubstituted benzamide .
Pharmacological and Physicochemical Properties
- Melting Points : Example 53 () has a melting point of 175–178°C, suggesting high crystallinity, a trait that may vary in the target compound depending on purification methods .
- Bioactivity : Pyrimidine derivatives with morpholine () or fluorophenyl groups () often exhibit kinase inhibition, implying the target compound may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
